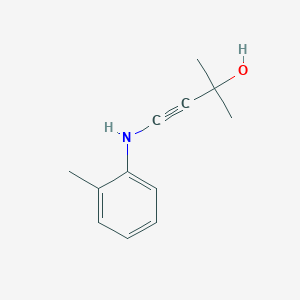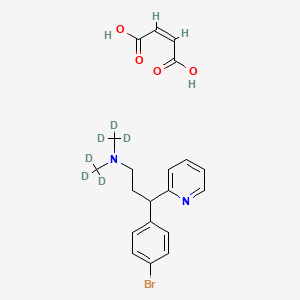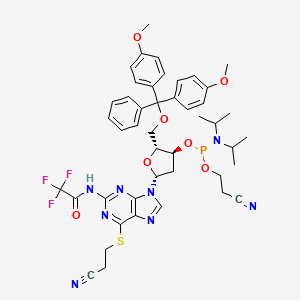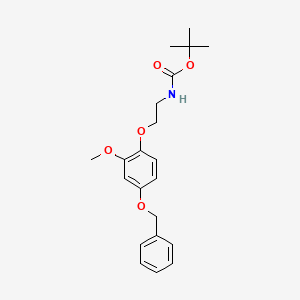
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-butyn-2-ol (MBY) is a colorless liquid used as a precursor in the Mannich reaction and can undergo selective semihydrogenation to produce fine chemicals . It’s also known as Dimethyl ethynyl carbinol .
Synthesis Analysis
2-Methyl-3-butyn-2-ol can be synthesized via Pd-catalyzed Sonogashira coupling reaction with various aryl bromides . It can also be produced by Pd/γ-Al 2 O 3 catalyzed selective hydrogenation reaction .
Molecular Structure Analysis
The molecular formula of 2-Methyl-3-butyn-2-ol is C5H8O . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
2-Methyl-3-butyn-2-ol can undergo selective hydrogenation . It is used as a precursor in the Mannich reaction and can undergo selective semihydrogenation to produce fine chemicals .
Physical And Chemical Properties Analysis
2-Methyl-3-butyn-2-ol has a molecular weight of 84.12 . It has a boiling point of 104 °C and a melting point of 2.6 °C . The density is 0.868 g/mL at 25 °C . It is insoluble in water but easily soluble in common organic solvents of low polarity .
Safety and Hazards
Direcciones Futuras
The future directions of 2-Methyl-3-butyn-2-ol research could involve exploring its potential applications in various chemical reactions. For example, one study investigated the effect of periodic temperature oscillations on the hydrogenation of 2-Methyl-3-butyn-2-ol over a Pd-based catalyst . The study found that dynamic operation using temperature cycling increased both conversion and selectivity .
Propiedades
IUPAC Name |
2-methyl-4-(2-methylanilino)but-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-6-4-5-7-11(10)13-9-8-12(2,3)14/h4-7,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBFKBUWCOETC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC#CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)



![3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585429.png)